![molecular formula C12H14N4O3 B2916318 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 2227204-81-9](/img/structure/B2916318.png)

1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

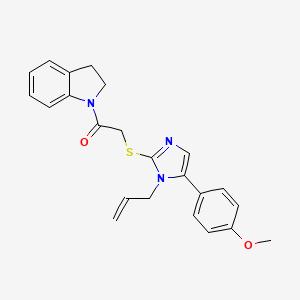

The synthesis of similar compounds often involves condensation of primary amines with corresponding aldehydes in methanol and sequential reduction of the resulting Schiff bases with sodium borohydride . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been ascertained by NMR spectroscopy and single-crystal X-ray diffraction . Theoretical IR, NMR (with the GIAO technique), UV, and nonlinear optical properties (NLO) in different solvents were calculated for the compound .Chemical Reactions Analysis

The chemical reactions of similar compounds involve a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 h under acidic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like NMR spectroscopy and single-crystal X-ray diffraction .Scientific Research Applications

Synthesis Techniques

The compound is involved in novel synthesis techniques, exemplified by the work on the one-pot synthesis of complex organic molecules. For instance, derivatives of the compound have been synthesized through innovative reactions, providing efficient pathways to complex molecules that are of interest in medicinal chemistry and material science (Jilani, 2007).

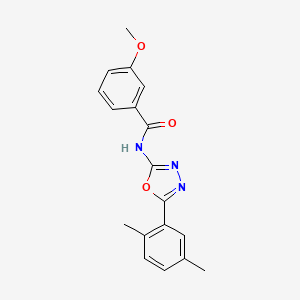

Antimicrobial and Antifungal Applications

The bioactivities of pyrazole derivatives, including those similar to the specified compound, have been explored, particularly their antitumor, antifungal, and antibacterial properties. These derivatives have shown promising results in identifying pharmacophore sites that could be crucial for the development of new therapeutic agents (Titi et al., 2020).

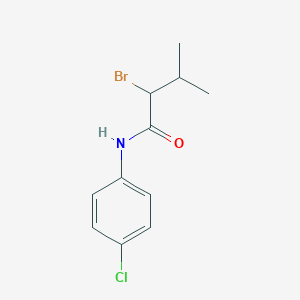

Anticoccidial and Antimicrobial Activity

Derivatives of the compound have also been investigated for their antimicrobial activities and their use as coccidiostats, showing significant efficacy. This suggests their potential utility in veterinary medicine and the treatment of microbial infections (Georgiadis, 1976).

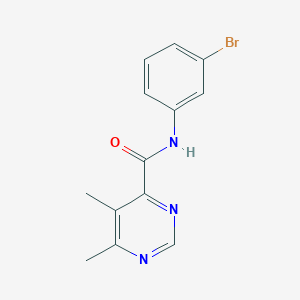

Material Science and Catalysis

In material science, compounds related to "1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine" are used as intermediates in the synthesis of materials with specific optical and electronic properties. These materials are vital for developing new sensors, optoelectronic devices, and catalysis (Shestopalov et al., 2003).

Corrosion Inhibition

Furthermore, the corrosion inhibition capabilities of pyrazole derivatives in industrial applications have been studied. These compounds, including those structurally related to the specified molecule, show promise in protecting metals against corrosion in aggressive environments, which is essential for extending the life of metal components in machinery and infrastructure (Singh et al., 2020).

Safety and Hazards

Future Directions

The synthesis of molecules containing both 1,2,3-triazole and isatin moieties could generate materials with hybrid properties, for example . This suggests that the compound “1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine” could also have potential for future research and applications .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitropyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-8-11(16(17)18)12(13)14-15(8)7-9-3-5-10(19-2)6-4-9/h3-6H,7H2,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMQEPLHADLQMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)OC)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2916236.png)

![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-3-carboxamide](/img/structure/B2916239.png)

![N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916240.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2916241.png)

![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916243.png)

![5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2916244.png)

![Methyl 3-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2916251.png)

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2916257.png)